3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Overview
Description
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring, which is further connected to an acrylic acid moiety
Scientific Research Applications
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
Future Directions
The future directions for research on “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” could involve further exploration of its potential therapeutic effects, particularly given the activity of similar compounds at the sigma-1 receptor . Additionally, more research could be done to better understand its synthesis and chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid typically involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 3-(2,3,4-Trihydroxy-phenyl)-propanol.
Substitution: Ester or ether derivatives.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
Caffeic acid: Similar structure with two hydroxyl groups on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.
Gallic acid: Contains three hydroxyl groups but lacks the acrylic acid moiety.
Uniqueness
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid is unique due to the specific arrangement of hydroxyl groups on the phenyl ring and the presence of the acrylic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWNBSOWGUGPA-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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